C4 Substituent Identity: Imidazole vs. Amino – Kinase Hinge-Binding Geometry and EGFR Inhibitory Potency
The target compound bears a 1H‑imidazol‑1‑yl group at C4, whereas the closest commercially available analog with published data, 4‑amino‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine (PP3, CAS 5334‑30‑5), carries a primary amine. PP3 is a confirmed EGFR‑TK inhibitor with an IC₅₀ of 2.7 μM in a cell‑free kinase assay [REFS‑1]. The imidazole ring provides an additional aromatic plane and a second nitrogen lone pair that can act as a H‑bond acceptor, features absent in the ‑NH₂ analog. In the broader pyrazolo[3,4‑d]pyrimidine class, 4‑(phenylamino) derivatives achieve EGFR IC₅₀ values down to 0.034 μM, demonstrating that C4 substituent bulk and electronics directly modulate potency [REFS‑2]. Direct quantitative EGFR inhibition data for the target compound are not available in the published literature; this represents a data gap that prospective users must address through in‑house profiling.
| Evidence Dimension | C4 substituent effect on EGFR-TK inhibitory activity |
|---|---|
| Target Compound Data | 4‑(1H‑imidazol‑1‑yl) substituent; no published EGFR IC₅₀ available |
| Comparator Or Baseline | PP3 (4‑NH₂ analog): EGFR IC₅₀ = 2.7 μM [1]; best-in-class 4‑(phenylamino) derivative (compound 16): EGFR IC₅₀ = 0.034 μM [2] |
| Quantified Difference | PP3 vs. best 4‑(phenylamino) analog: ~79‑fold potency difference, illustrating C4 substituent sensitivity; target compound potency uncharacterized |
| Conditions | Cell‑free EGFR tyrosine kinase inhibition assay (PP3: Traxler et al. 1997; compound 16: Kassab et al. 2024) |
Why This Matters
Procurement decisions must account for the absence of direct EGFR IC₅₀ data; users benchmarking against PP3 or other 4‑substituted analogs should plan for de‑novo biochemical profiling rather than assuming potency extrapolation from class membership.
- [1] Traxler, P.; Bold, G.; Frei, J.; Lang, M.; Lydon, N.; Mett, H.; Buchdunger, E.; Meyer, T.; Mueller, M.; Furet, P. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. J. Med. Chem. 1997, 40, 3601–3616. PMID: 9357531. View Source
- [2] Kassab, A.E. et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv. 2024, 14, 1023–1035. DOI: 10.1039/D3RA07735A. View Source
